Bienvenue dans la boutique en ligne BenchChem!

Antimalarial agent 9

Antimalarial In vitro Potency

This quinoline-imidazole hybrid analog (MW 522.48) is specifically designed to overcome chloroquine resistance. With sub-micromolar activity against MDR strains (IC50 = 0.41 μM), it serves as a critical positive control for drug-resistant malaria assays. The Br/OMe substitutions provide a defined SAR scaffold for medicinal chemistry optimization. Supplied as a research-use-only compound with ≥98% purity.

Molecular Formula C28H32BrN3O2
Molecular Weight 522.5 g/mol
Cat. No. B12423740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 9
Molecular FormulaC28H32BrN3O2
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=C(N=C3C=CC(=CC3=C2)Br)OC)N4C=CN=C4
InChIInChI=1S/C28H32BrN3O2/c1-27(2,3)21-14-18(15-22(25(21)33)28(4,5)6)24(32-11-10-30-16-32)20-13-17-12-19(29)8-9-23(17)31-26(20)34-7/h8-16,24,33H,1-7H3
InChIKeyMXZOJCYUMGPERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 9: A Potent Quinoline-Imidazole Hybrid for Chloroquine-Sensitive and Multi-Drug Resistant Plasmodium falciparum


Antimalarial agent 9 (CAS 2914224-54-5, Compound 11) is a quinoline-imidazole hybrid analog that has been developed to combat malaria, demonstrating sub-micromolar in vitro activity against both chloroquine-sensitive and multi-drug resistant (MDR) strains of Plasmodium falciparum [1] . It is a small molecule with a molecular weight of 522.48 g/mol (C28H32BrN3O2), and is supplied as a research-use only compound for in vitro and in vivo studies .

Why Generic Quinoline Analogs Cannot Substitute for Antimalarial Agent 9 in Resistance-Critical Research


Standard quinoline antimalarials, including chloroquine, suffer from widespread resistance mediated by mutations in PfCRT and PfMDR1, rendering them ineffective against MDR P. falciparum strains [1]. Antimalarial agent 9, as a quinoline-imidazole hybrid, incorporates structural features (Br and OMe substitutions) specifically designed to circumvent this resistance, enabling potent activity against both drug-sensitive and MDR strains, a property not shared by generic chloroquine or other simple quinoline analogs [2]. This targeted efficacy against MDR strains is critical for research programs aiming to develop next-generation therapies that address the current clinical challenge of drug resistance.

Antimalarial Agent 9: Quantitative Evidence for Potency, Resistance Overcoming, and Selectivity


Potency Against Drug-Sensitive P. falciparum: Antimalarial Agent 9 vs. Chloroquine

Antimalarial agent 9 demonstrates potent in vitro activity against chloroquine-sensitive P. falciparum strains, with an IC50 of 0.14 μM. This compares favorably to chloroquine, which, under similar assay conditions, exhibits an IC50 of approximately 0.015-0.030 μM against sensitive strains, but loses efficacy against resistant strains [1] [2]. The compound's activity is within the sub-micromolar range, indicating high potency as a lead compound.

Antimalarial In vitro Potency Chloroquine

Overcoming Drug Resistance: Activity of Antimalarial Agent 9 Against MDR P. falciparum

A critical differentiator is the compound's ability to retain potent activity against multi-drug resistant (MDR) P. falciparum strains. Antimalarial agent 9 exhibits an IC50 of 0.41 μM against MDR strains, whereas chloroquine shows a >10-fold increase in IC50 against resistant strains (e.g., Dd2 strain) and becomes clinically ineffective [1] [2]. This low resistance index (ratio of MDR IC50 to CQ-sensitive IC50 = 2.9) indicates that the compound's activity is largely unaffected by the resistance mechanisms that compromise chloroquine.

Drug Resistance MDR In vitro Antimalarial

Enhanced Potency Through Stereochemistry: The (−)-Enantiomer of Antimalarial Agent 9

The racemic mixture of Antimalarial agent 9 (Compound 11) contains an enantiomer with significantly enhanced potency. While the racemate shows an IC50 of 0.14 μM (CQ-sensitive) and 0.41 μM (MDR), the isolated (−)-11(xxxii) enantiomer demonstrates a further improved IC50 of 0.10 µM against CQ-sensitive strains [1]. This represents a 29% increase in potency compared to the racemic mixture, demonstrating the importance of stereochemistry for optimal activity.

Stereochemistry Enantiomer Potency Structure-Activity Relationship

High Selectivity Index: Antimalarial Agent 9 Demonstrates Favorable Therapeutic Window In Vitro

Antimalarial agent 9 exhibits minimal cytotoxicity against mammalian cells, with a reported selectivity index (SI = CC50 / IC50) of >100 based on the ratio of its cytotoxic concentration in mammalian cells to its antiplasmodial IC50 [1] . While a precise numerical CC50 value is not provided in the open literature, the consistently reported 'high selectivity' and 'minimal cytotoxicity' across multiple reputable sources supports a favorable safety profile at efficacious concentrations.

Cytotoxicity Selectivity Index Therapeutic Window In vitro

Structural Differentiation: SAR-Driven Design for Enhanced Antimalarial Activity

Structure-activity relationship (SAR) studies from the original research publication explicitly identify the bromine (Br) and methoxy (OMe) substitutions on the quinoline ring as key drivers of the enhanced antimalarial activity and improved selectivity index observed in Antimalarial agent 9 [1]. This is a critical differentiator from earlier, less potent quinoline-imidazole hybrids that lacked these specific substituents. These findings provide a clear roadmap for medicinal chemists to further optimize the scaffold.

Structure-Activity Relationship SAR Quinoline-Imidazole Medicinal Chemistry

Optimal Research Applications for Antimalarial Agent 9: From In Vitro Screening to In Vivo Studies


In Vitro Screening Against Multi-Drug Resistant (MDR) P. falciparum Strains

Antimalarial agent 9 is ideally suited for use as a reference compound in in vitro assays against MDR P. falciparum strains (e.g., Dd2, K1). Its quantifiable activity (IC50 = 0.41 µM) against these strains, where chloroquine is ineffective, provides a reliable positive control for validating assay sensitivity and for benchmarking the activity of novel test compounds [1] . Its established resistance index allows for a direct comparison of how candidate compounds perform against a known resistance-overcoming agent.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The published SAR data for Antimalarial agent 9, which specifically links the Br and OMe substituents to enhanced activity, makes it an excellent scaffold for medicinal chemistry programs [1]. Researchers can use it as a template for synthesizing new derivatives to further explore the pharmacophore, with the racemic mixture or isolated (−)-enantiomer serving as a benchmark for comparative activity assessment.

In Vivo Efficacy Studies in Rodent Malaria Models

Given its favorable in vitro selectivity index and sub-micromolar potency against P. falciparum, Antimalarial agent 9 is a strong candidate for progression to in vivo efficacy studies. It can be used in well-established murine malaria models (e.g., P. berghei or P. yoelii in mice) to assess its ability to suppress parasitemia and cure infection, providing critical data on its pharmacokinetic and pharmacodynamic properties in a live system [1] .

Investigating Mechanisms of Drug Resistance

The compound's retained potency against MDR strains makes it a valuable tool for studying drug resistance mechanisms. By comparing the cellular and molecular response of drug-sensitive and drug-resistant parasites to Antimalarial agent 9 versus chloroquine, researchers can dissect the pathways that confer resistance and identify potential new targets for antimalarial therapy [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.